molecular formula C25H20O3 B11989866 7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B11989866
M. Wt: 368.4 g/mol
InChI Key: NKBUMAALOBGJJV-DHZHZOJOSA-N
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Description

7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl, phenyl, and phenylprop-2-en-1-yloxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-7-hydroxycoumarin with 3-phenylprop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-5-{[(2-methyl-2-propenyl)oxy]}-4-phenyl-2H-chromen-2-one
  • 7-methyl-5-{[(3-methyl-2-butenyl)oxy]}-4-phenyl-2H-chromen-2-one
  • 5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one

Uniqueness

7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

7-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C25H20O3/c1-18-15-22(27-14-8-11-19-9-4-2-5-10-19)25-21(20-12-6-3-7-13-20)17-24(26)28-23(25)16-18/h2-13,15-17H,14H2,1H3/b11-8+

InChI Key

NKBUMAALOBGJJV-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC=CC4=CC=CC=C4

Origin of Product

United States

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